molecular formula C24H21N5 B2536332 5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine CAS No. 338414-23-6

5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine

Cat. No.: B2536332
CAS No.: 338414-23-6
M. Wt: 379.467
InChI Key: FISVLCHWFDBXCA-ZIADKAODSA-N
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Description

5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, making it a versatile molecule for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the diazenyl intermediate. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the diazenyl group. The pyrimidine ring is then constructed through a series of condensation reactions, often involving the use of catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Scientific Research Applications

5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine core but differ in their substituents and biological activities.

    Diazenyl Compounds: Similar to azobenzene derivatives, which also contain the diazenyl group but have different applications and properties.

Uniqueness

5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(4-methylphenyl)-2-pyridin-4-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-7-9-19(10-8-16)23-22(29-28-21-6-4-5-17(2)18(21)3)15-26-24(27-23)20-11-13-25-14-12-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISVLCHWFDBXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3C)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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